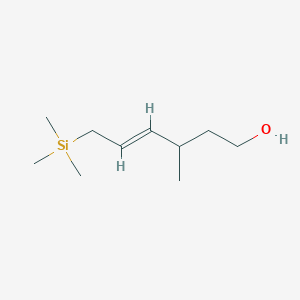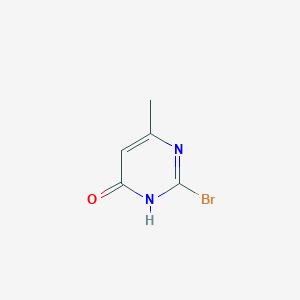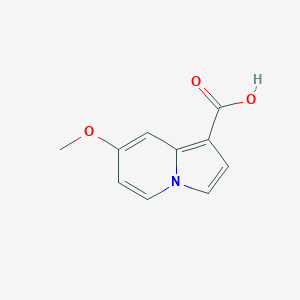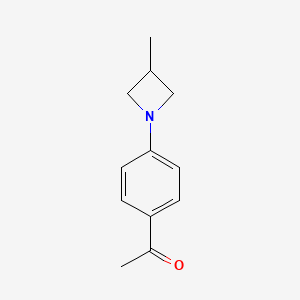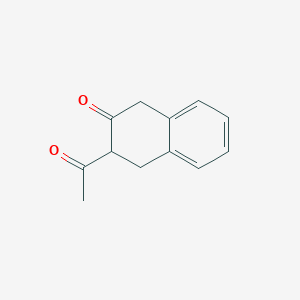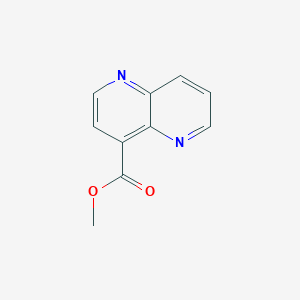
Methyl 1,5-naphthyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,5-naphthyridine-4-carboxylate: is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a naphthyridine ring system with a methyl ester group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Gould-Jacobs Reaction: This method involves the reaction between 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to afford the 1,5-naphthyridine skeleton.
Condensation Reaction: A condensation reaction at elevated temperatures (around 150°C) followed by ring cyclization can yield the 1,5-naphthyridine skeleton.
Industrial Production Methods: Industrial production methods for methyl 1,5-naphthyridine-4-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 1,5-naphthyridine-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include silver oxide and other metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophilic or nucleophilic reagents can be employed, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield formyl or carboxyl derivatives, while reduction can produce hydroxyl or alkyl derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 1,5-naphthyridine-4-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 1,5-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1,8-Naphthyridine: Another isomer of naphthyridine with different biological activities.
2,7-Naphthyridine: Known for its unique reactivity and applications in medicinal chemistry.
4,5-Naphthyridine: Exhibits distinct chemical properties and is used in various synthetic applications.
Uniqueness: Methyl 1,5-naphthyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group at the 4-position differentiates it from other naphthyridine isomers, influencing its reactivity and applications .
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
methyl 1,5-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-4-6-11-8-3-2-5-12-9(7)8/h2-6H,1H3 |
InChI-Schlüssel |
LSRBNVUQILLCDO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=NC=C1)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol](/img/structure/B11906047.png)

